Regioisomeric Differentiation: 3-yl vs 2-yl Furan Attachment and Biological Activity Divergence
Direct comparison of 2-(furan-3-ylmethyl)cyclohexan-1-ol with its 2-yl regioisomer reveals distinct biological activity profiles in lipoxygenase inhibition assays. The 3-yl isomer demonstrates significant 5-lipoxygenase inhibitory activity, whereas the 2-yl isomer exhibits no significant activity under identical assay conditions [1][2]. This regioisomeric specificity is attributed to differential hydrogen bonding and π-π stacking interactions with the enzyme active site.
| Evidence Dimension | 5-Lipoxygenase inhibitory activity |
|---|---|
| Target Compound Data | Significant activity (exact % inhibition or IC50 not reported) |
| Comparator Or Baseline | 2-(Furan-2-ylmethyl)cyclohexan-1-ol: No significant activity (NS) at 100 µM |
| Quantified Difference | Qualitative difference in activity (significant vs none) |
| Conditions | Rat basophilic leukemia-1 (RBL-1) cell assay, compound concentration 100 µM |
Why This Matters
The presence of measurable 5-LOX inhibition in the 3-yl isomer versus no activity in the 2-yl isomer directly impacts the selection of which compound to prioritize for anti-inflammatory or leukotriene pathway research.
- [1] ChEMBL. Assay CHEMBL620010: Compound evaluated for inhibition of RBL-1 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
- [2] Medical University of Lublin. Record details: A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. View Source
